molecular formula C27H31F5N4O B1649318 Giredestrant CAS No. 1953133-47-5

Giredestrant

Cat. No. B1649318
M. Wt: 522.6
InChI Key: GQCXHIKRWBIQMD-AKJBCIBTSA-N
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Description

Giredestrant, also known as GDC-9545, is a small molecule inhibitor that has been developed by Genentech for the treatment of breast cancer. This drug works by blocking the activity of estrogen receptors, which are proteins that are involved in the growth and development of breast cancer cells. Giredestrant is currently being studied in clinical trials, and early results have shown promising efficacy and safety profiles.

Scientific Research Applications

Cardiac Safety and Exercise Tolerance

A phase Ia/b study of Giredestrant demonstrated no clinically relevant cardiac effects at a 100 mg dose, which is higher than the phase III dose of 30 mg. This study was pivotal in assessing the cardiac safety and exercise tolerance of Giredestrant in patients with estrogen receptor-positive, HER2-negative locally advanced/metastatic breast cancer (Neilan et al., 2022).

Chromatin Remodeling in Breast Cancer

Giredestrant induces significant chromatin remodeling in hormone receptor-positive (HR+) breast cancer models. This includes the activation of cis-regulatory elements bound by FOXA1 and GATA3. The study highlights the potential of Giredestrant to alter the chromatin landscape and thus change the transcriptional profile of cells, possibly contributing to its anti-proliferative response (Ahmed et al., 2023).

Neoadjuvant Therapy in Early Breast Cancer

Giredestrant has shown promising results as neoadjuvant therapy in postmenopausal women with estrogen receptor–positive, HER2-negative, untreated early breast cancer. This study underlined the efficacy of Giredestrant in achieving greater suppression of Ki67, a marker of cell proliferation, compared to anastrozole, highlighting its potential in early-stage breast cancer treatment (Fasching et al., 2022).

Single-Agent Activity in Advanced Breast Cancer

Giredestrant exhibits promising single-agent activity in advanced breast cancer, particularly in patients with ER-positive, HER2-negative breast cancer. This research emphasized its efficacy regardless of prior treatments and ESR1 mutation status (Jhaveri, 2021).

Preoperative Pharmacodynamic and Biologic Activity

A preoperative window-of-opportunity study of Giredestrant in postmenopausal patients with estrogen receptor-positive, HER2-negative operable breast cancer showed that Giredestrant effectively inhibits estrogen receptor signaling and cell proliferation. It was well-tolerated and exhibited consistent pharmacodynamic and biologic activity across different doses (Moore et al., 2021).

Biomarker Analyses in Advanced Breast Cancer

In the context of advanced breast cancer, giredestrant demonstrated favorable outcomes in terms of progression-free survival, clinical benefit rate, and objective response rate across various subgroups, particularly in patients with ESR1-mutated tumors. This study supports the continued investigation of Giredestrant in hormone receptor-positive breast cancer (Lim et al., 2023).

properties

IUPAC Name

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCXHIKRWBIQMD-AKJBCIBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31F5N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Giredestrant

CAS RN

1953133-47-5
Record name Giredestrant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953133475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GIREDESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28P3DU6DB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
NC Turner, S Loi, HM Moore, CW Chang, J Eng-Wong… - Cancer Research, 2022 - AACR
Background A mainstay of ER+ BC treatment is to target ER activity and/or estrogen synthesis; however, during or after endocrine therapy (ET), many patients either relapse or develop …
Number of citations: 4 aacrjournals.org
J Liang, JR Zbieg, RA Blake, JH Chang… - Journal of Medicinal …, 2021 - ACS Publications
Breast cancer remains a leading cause of cancer death in women, representing a significant unmet medical need. Here, we disclose our discovery efforts culminating in a clinical …
Number of citations: 72 pubs.acs.org
A Bardia, TM Fernando, PA Fasching… - Annals of …, 2022 - annalsofoncology.org
… Giredestrant treatment also resulted in a markedly larger Ki67 decrease vs A in PgR-… giredestrant, with a trend for greater reduction in protein levels of PgR at Week 2 with giredestrant …
Number of citations: 5 www.annalsofoncology.org
PA Fasching, A Bardia, V Quiroga, YH Park, I Blancas… - 2022 - ascopubs.org
… Giredestrant was well tolerated. Here, we report the final analysis. Methods: Eligible … QD) giredestrant or 1 mg PO QD A followed by a 16-week neoadjuvant phase of QD giredestrant or …
Number of citations: 17 ascopubs.org
EL Mayer, S Tolaney, AM Brufsky, W Gradishar… - Cancer Research, 2023 - AACR
… Giredestrant is a highly potent, nonsteroidal oral selective … Combining giredestrant and everolimus may potentially … the efficacy and safety of giredestrant + everolimus vs exemestane + …
Number of citations: 1 aacrjournals.org
MM Jimenez, E Lim, MC Mac Gregor… - Annals of …, 2022 - annalsofoncology.org
… -PFS, giredestrant showed a numerical improvement vs PCET. A higher CBR and ORR was also observed in favour of giredestrant. … Giredestrant was well tolerated, with a safety profile …
Number of citations: 27 www.annalsofoncology.org
J Liang, ER Ingalla, X Yao, BE Wang, L Tai… - Science Translational …, 2022 - science.org
… Giredestrant was also efficacious against the progesterone-stimulated growth of ESR1 mutant PDX models. In addition, giredestrant … but remain sensitive to inhibition by giredestrant. …
Number of citations: 6 www.science.org
J Xu, CK Chung, A McClory, KA Mack… - … Process Research & …, 2021 - ACS Publications
GDC-9545 is a selective estrogen receptor degrader that is being developed as a treatment for ER+/HER2– breast cancer. A robust, convergent manufacturing process for GDC-9545 …
Number of citations: 5 pubs.acs.org
J Xu, K Clagg, NK Lim, G Wuitschik… - … Process Research & …, 2021 - ACS Publications
An asymmetric synthesis of the selective estrogen receptor degrader GDC-9545 (1) is described. The synthesis features a Friedel–Crafts indole functionalization and a strain-release …
Number of citations: 4 pubs.acs.org
A Bardia, P Schmid, N Harbeck, MF Rimawi, SA Hurvitz… - Cancer Research, 2022 - AACR
… Giredestrant has been demonstrated to be more potent in … demonstrated that single-agent giredestrant (30 mg daily) has … the efficacy and safety of adjuvant giredestrant vs physician’s …
Number of citations: 6 aacrjournals.org

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